molecular formula C26H34N2O6 B10822035 Conglobatin C1

Conglobatin C1

Cat. No.: B10822035
M. Wt: 470.6 g/mol
InChI Key: LVEHBOBGUJZZBO-KDTLMUGASA-N
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Description

Conglobatin C1 is a macrodiolide compound derived from the bacterium Streptomyces MST-91080This compound has shown significant cytotoxic activity, particularly against the NS-1 myeloma cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conglobatin C1 is synthesized through a biosynthetic pathway involving a nonribosomal peptide synthetase-like loading module coupled with polyketide synthase modules. The process involves the addition of methylmalonyl-CoA extender units to the conglobatin monomer .

Industrial Production Methods: The industrial production of this compound involves the cloning of the conglobatin biosynthetic gene cluster into a heterologous host strain. This method allows for the efficient production of this compound by leveraging the host’s biosynthetic machinery .

Chemical Reactions Analysis

Types of Reactions: Conglobatin C1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxazole and macrodiolide .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions include modified macrodiolides and oxazole derivatives, which can exhibit varying degrees of biological activity .

Scientific Research Applications

Conglobatin C1 has a wide range of scientific research applications:

Mechanism of Action

Conglobatin C1 exerts its effects through the inhibition of protein-protein interactions. Specifically, it interferes with the binding of Cdc37 to the N-terminus of Hsp90, a molecular chaperone involved in the stabilization and activation of various client proteins. This inhibition disrupts the function of Hsp90, leading to the degradation of its client proteins and subsequent cytotoxic effects .

Comparison with Similar Compounds

  • Conglobatin B1
  • Conglobatin C2
  • Conglobatin D
  • Conglobatin E

Comparison: Conglobatin C1 is unique among its analogues due to its specific pattern of methylation on the macrodiolide skeleton. This structural variation results in differing degrees of cytotoxic activity. For instance, this compound exhibits more potent cytotoxic activity against the NS-1 myeloma cell line compared to Conglobatin B1 and Conglobatin C2 .

Properties

Molecular Formula

C26H34N2O6

Molecular Weight

470.6 g/mol

IUPAC Name

(3E,7S,8S,11E,15S,16S)-3,7,11,15-tetramethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

InChI

InChI=1S/C26H34N2O6/c1-17-7-5-9-19(3)26(30)34-24(12-22-14-28-16-32-22)18(2)8-6-10-20(4)25(29)33-23(17)11-21-13-27-15-31-21/h9-10,13-18,23-24H,5-8,11-12H2,1-4H3/b19-9+,20-10+/t17-,18-,23-,24-/m0/s1

InChI Key

LVEHBOBGUJZZBO-KDTLMUGASA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)/C(=C/CC[C@@H]([C@@H](OC(=O)/C(=C/CC1)/C)CC2=CN=CO2)C)/C)CC3=CN=CO3

Canonical SMILES

CC1CCC=C(C(=O)OC(C(CCC=C(C(=O)OC1CC2=CN=CO2)C)C)CC3=CN=CO3)C

Origin of Product

United States

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